molecular formula C22H24ClFN2O2 B8536014 2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE CAS No. 359625-80-2

2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE

Cat. No.: B8536014
CAS No.: 359625-80-2
M. Wt: 402.9 g/mol
InChI Key: BDPRUATYXHSLAM-UHFFFAOYSA-N
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Description

2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE is a complex organic compound with a unique structure that includes an isoindolone core, a piperidine ring, and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Isoindolone Core: The isoindolone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoindolone core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.

    Final Assembly and Purification: The final compound is assembled through a series of condensation and purification steps, including recrystallization and chromatography.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.

Chemical Reactions Analysis

2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorophenyl group, using reagents such as alkyl halides or amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of simpler products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).

Scientific Research Applications

2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE can be compared with other similar compounds, such as:

    Isoindolone Derivatives: Compounds with similar isoindolone cores but different substituents, which may exhibit varying biological activities.

    Piperidine Derivatives: Compounds with piperidine rings and different functional groups, which can have diverse pharmacological properties.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups and different core structures, which may show different chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

359625-80-2

Molecular Formula

C22H24ClFN2O2

Molecular Weight

402.9 g/mol

IUPAC Name

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;hydrochloride

InChI

InChI=1S/C22H23FN2O2.ClH/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27;/h1-8,16H,9-15H2;1H

InChI Key

BDPRUATYXHSLAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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